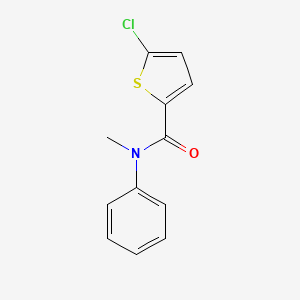
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Also known as CYM-51010, this compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood. However, studies have suggested that it may act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been suggested that it may act through the modulation of ion channels, particularly calcium channels, which are involved in the regulation of neuronal function.
Biochemical and Physiological Effects:
Studies have shown that N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and apoptosis, which are involved in the development of neurodegenerative diseases. Additionally, it has been shown to reduce inflammation and improve motor function in animal models of Parkinson's disease and ischemic stroke.
実験室実験の利点と制限
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments. It is stable and can be easily synthesized, making it readily available for research. It has also been shown to have low toxicity and high bioavailability, making it a promising candidate for further study. However, there are also limitations to its use in lab experiments, including the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide. One direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, particularly Parkinson's disease and ischemic stroke. Additionally, further studies are needed to fully understand its mechanism of action, potential side effects, and optimal dosage. Finally, the development of novel analogs of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide may lead to the discovery of compounds with even greater efficacy and reduced toxicity.
合成法
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyanopyridine with cyclohexylmethylamine and subsequent reaction with acetic anhydride. Another method involves the reaction of 2-amino-3-cyanopyridine with cyclohexylmethylamine and subsequent reaction with isobutyric anhydride. Both methods have been reported to yield high purity and yield of the compound.
科学的研究の応用
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have neuroprotective effects, with studies showing that it can protect against neuronal damage in models of Parkinson's disease and ischemic stroke. Additionally, it has been shown to have anti-inflammatory effects, with studies indicating that it can reduce inflammation in models of neuroinflammation.
特性
IUPAC Name |
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-14-9-5-4-8-13(14)10-15(19-16)17(21)18-11-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLUBXISXABLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)



